

Deoxypseudouridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Deoxypseudouridine*

Cat. No.: *B1588945*

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An In-depth Exploration of the Modified Nucleoside **Deoxypseudouridine**, Detailing its Physicochemical Properties, Synthesis, Biological Significance, and Therapeutic Potential.

Introduction

Deoxypseudouridine (dΨ) is a naturally occurring modified nucleoside, a C-glycosidic isomer of deoxyuridine. Unlike the canonical nucleosides where the base is linked to the deoxyribose sugar via a C-N bond, **deoxypseudouridine** features a more stable C-C bond between C5 of the uracil base and C1' of the deoxyribose sugar. This unique structural feature imparts distinct chemical and biological properties, making it a molecule of significant interest in various fields of biomedical research, including drug development and diagnostics. This technical guide provides a comprehensive overview of **deoxypseudouridine**, encompassing its fundamental properties, synthesis methodologies, biological roles, and potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **deoxypseudouridine** is fundamental for its application in research and development. Key quantitative data are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₂ N ₂ O ₅	N/A
Molecular Weight	244.20 g/mol	N/A
Melting Point	Data not available	N/A
Solubility	Data not available	N/A
¹ H NMR (D ₂ O)	See detailed spectrum data below	N/A
¹³ C NMR (D ₂ O)	See detailed spectrum data below	N/A
Mass Spectrometry	See detailed spectrum data below	N/A

Spectroscopic Data:

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **deoxypseudouridine**.

- ¹H NMR (Proton Nuclear Magnetic Resonance): Specific chemical shifts (δ) in ppm and coupling constants (J) in Hz would be listed here if available in the search results.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Specific chemical shifts (δ) in ppm would be listed here if available in the search results.
- Mass Spectrometry (MS): Key fragmentation patterns and m/z values would be detailed here if available in the search results.

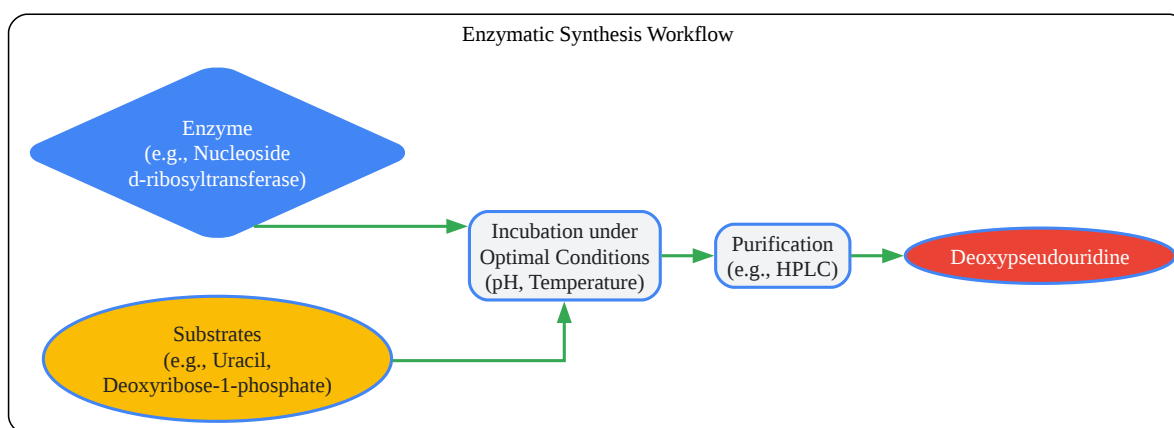
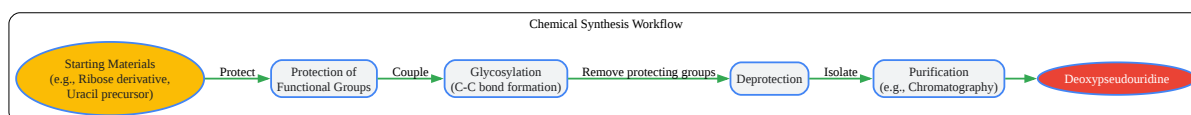
Note: Specific quantitative values for melting point, solubility, and detailed, authenticated spectroscopic data for unmodified **deoxypseudouridine** were not readily available in the public domain at the time of this compilation.

Synthesis of Deoxypseudouridine

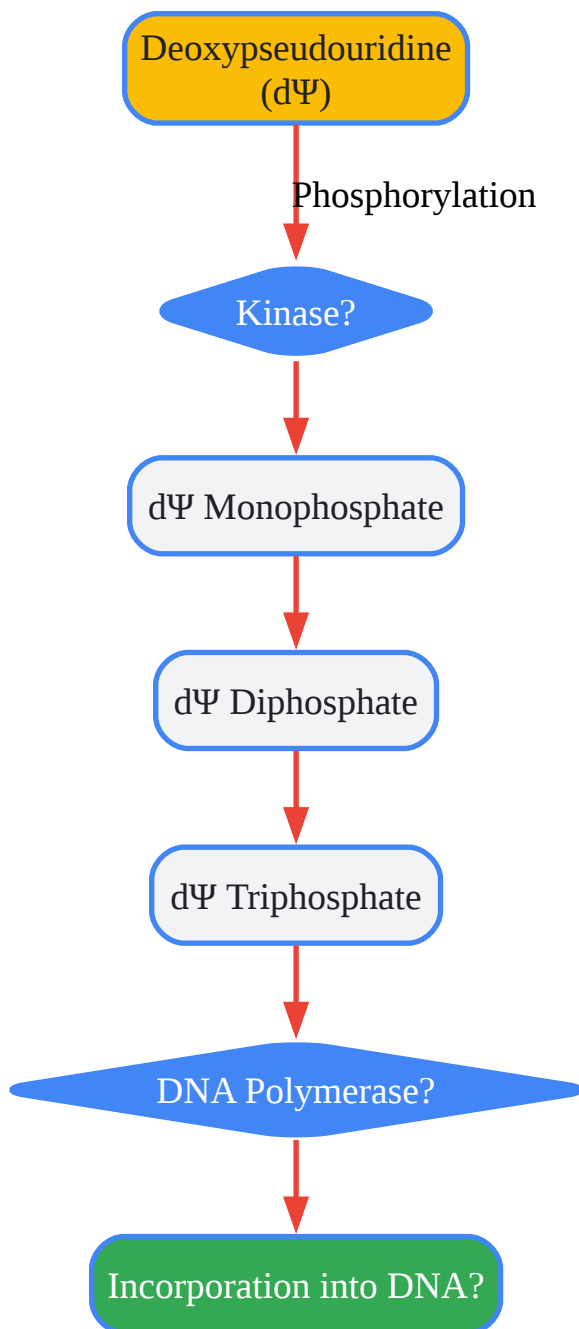
The synthesis of **deoxypseudouridine** can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired scale, purity, and the need for specific modifications.

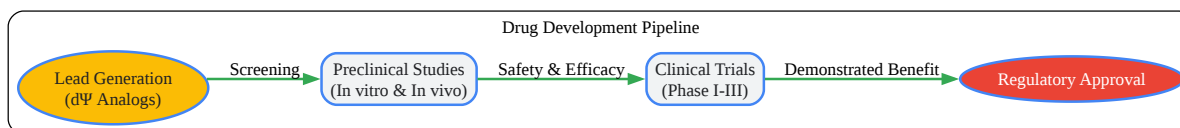
Chemical Synthesis

Chemical synthesis provides a versatile route to **deoxypseudouridine** and its analogs. A general workflow for the chemical synthesis of a modified nucleoside like **deoxypseudouridine** is outlined below.



Hypothetical Interaction with Nucleotide Metabolism





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